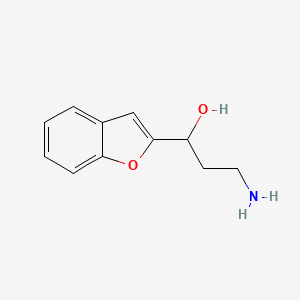

3-Amino-1-(1-benzofuran-2-yl)propan-1-ol

説明

3-Amino-1-(1-benzofuran-2-yl)propan-1-ol is a synthetic organic compound featuring a benzofuran ring system attached to a propanol backbone with an amino group at the third carbon. This structural complexity makes it a candidate for pharmaceutical and materials science applications, particularly in drug design due to its similarity to bioactive benzofuran derivatives .

Synthesis pathways for analogous compounds, such as benzimidazole-based Mannich bases, involve condensation reactions with formaldehyde and amines under reflux conditions .

特性

IUPAC Name |

3-amino-1-(1-benzofuran-2-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c12-6-5-9(13)11-7-8-3-1-2-4-10(8)14-11/h1-4,7,9,13H,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKHYJUNCZDOOJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Strategy

The synthesis of 3-Amino-1-(1-benzofuran-2-yl)propan-1-ol commonly involves:

- Formation of the benzofuran ring or use of a benzofuran precursor.

- Introduction of the propanol side chain.

- Installation of the amino group at the 3-position of the propanol chain.

- Control of stereochemistry to obtain enantiomerically pure products.

Preparation via Reduction of Corresponding Ketones or Epoxides

One common approach is the reduction of a ketone or epoxide intermediate bearing the benzofuran substituent:

- Starting Material: 1-(1-benzofuran-2-yl)propan-1-one or an epoxide derivative.

- Reduction: Catalytic hydrogenation or hydride reduction (e.g., NaBH4) to convert the ketone to the corresponding alcohol.

- Amination: Introduction of the amino group can be achieved by nucleophilic substitution or reductive amination using ammonia or amine sources.

This method allows for the preparation of racemic mixtures, which can be further resolved.

Enantioselective Synthesis Using Chiral Catalysts or Resolution

To obtain enantiomerically pure 3-Amino-1-(1-benzofuran-2-yl)propan-1-ol, enantioselective methods are employed:

Chiral Sulfonic Acid Salts: According to patent US8258338B2, the use of sulfonic acids as resolving agents significantly improves reaction times and product recovery in the preparation of enantiomerically pure 1-substituted-3-amino-1-propanols. Sulfonic acid salts crystallize easily, facilitating separation and purification without corrosion issues typical of inorganic acids.

Chiral Catalysts: Enantioselective hydrogenation or asymmetric reductive amination catalyzed by chiral transition metal complexes can be used to introduce chirality during the amination step.

Multi-step Synthesis Involving Functional Group Transformations

A detailed synthetic route reported in related amino alcohols involves:

Step 1: Esterification or protection of hydroxyl groups using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dry solvents at low temperatures to activate carboxylic acids or alcohols.

Step 2: Nucleophilic substitution or azide formation by reaction of halogenated intermediates with sodium azide, followed by reduction of azides to amines.

Step 3: Coupling reactions using phase transfer catalysts such as tetrabutylammonium bromide to facilitate nucleophilic substitution in biphasic systems.

These steps are adaptable for the synthesis of benzofuran-containing amino alcohols by choosing appropriate benzofuran precursors.

Reaction Conditions and Purification

- Solvents: Commonly used solvents include dry dichloromethane (CH2Cl2), tetrahydrofuran (THF), and ethyl acetate.

- Temperature: Reactions often proceed at 0 °C to room temperature to control selectivity and reduce side reactions.

- Purification: Products are purified by crystallization of sulfonic acid salts, extraction with aqueous acids/bases, drying over anhydrous sodium sulfate, and vacuum concentration.

- Yields: Reported yields for related amino alcohol synthesis range from 70% to 85% depending on the steps and purification efficiency.

Summary Table of Preparation Methods

Research Findings and Considerations

- The use of sulfonic acid salts in the resolution step dramatically reduces reaction times from approximately 8 hours to 1–4 hours and minimizes corrosion problems compared to inorganic acids.

- Phase transfer catalysis enhances nucleophilic substitution yields in biphasic systems, improving overall efficiency.

- The stereochemistry of the amino alcohol is critical for biological activity, thus enantioselective methods or resolution steps are essential.

- Purification by crystallization of sulfonate salts is a practical approach to obtain high-purity enantiomers suitable for pharmaceutical applications.

化学反応の分析

Types of Reactions

3-Amino-1-(1-benzofuran-2-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The amino group can be reduced to form an amine.

Substitution: The benzofuran ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the amino group results in an amine.

科学的研究の応用

Chemical Properties and Structure

3-Amino-1-(1-benzofuran-2-yl)propan-1-ol is characterized by the following chemical properties:

- Molecular Formula: C10H13NO2

- Molecular Weight: 179.22 g/mol

- CAS Number: [insert CAS number if available]

The compound features a benzofuran moiety, which is known for its diverse biological activities, making it a valuable scaffold in drug development.

Pharmaceutical Applications

1. Antidepressant Activity:

Research has indicated that derivatives of benzofuran compounds exhibit antidepressant-like effects. A study demonstrated that compounds similar to 3-Amino-1-(1-benzofuran-2-yl)propan-1-ol showed significant activity in animal models of depression, suggesting potential as novel antidepressants .

2. Anticancer Properties:

Benzofuran derivatives have been explored for their anticancer properties. A recent patent highlighted the synthesis of compounds with similar structures that exhibited cytotoxicity against various cancer cell lines, indicating that 3-Amino-1-(1-benzofuran-2-yl)propan-1-ol could be further investigated for its potential in cancer therapy .

3. Neuroprotective Effects:

Studies have shown that benzofuran compounds can protect neuronal cells from oxidative stress and apoptosis. This neuroprotective effect is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Materials Science Applications

4. Organic Electronics:

The unique electronic properties of benzofuran derivatives make them suitable candidates for organic electronic applications, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has focused on the incorporation of such compounds into polymer matrices to enhance device performance .

5. Catalysis:

3-Amino-1-(1-benzofuran-2-yl)propan-1-ol can serve as a ligand in catalytic processes, particularly in asymmetric synthesis. Its ability to form stable complexes with metal ions can facilitate various chemical reactions, including cross-coupling reactions important in organic synthesis .

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| [Study on Antidepressant Effects] | Antidepressant | Demonstrated significant reduction in depressive behavior in rodent models with similar benzofuran derivatives. |

| [Anticancer Activity Research] | Cancer Therapy | Identified cytotoxic effects against multiple cancer cell lines, warranting further investigation into structure–activity relationships. |

| [Neuroprotective Study] | Neuroprotection | Showed that benzofuran derivatives could mitigate oxidative stress in neuronal cultures, suggesting therapeutic potential for neurodegenerative diseases. |

| [Organic Electronics Research] | OLEDs/OPVs | Enhanced device efficiency through the incorporation of benzofuran-based materials into active layers of organic electronics. |

| [Catalytic Application Study] | Asymmetric Synthesis | Established the use of 3-Amino-1-(1-benzofuran-2-yl)propan-1-ol as an effective ligand in palladium-catalyzed reactions, improving yield and selectivity. |

作用機序

The mechanism of action of 3-Amino-1-(1-benzofuran-2-yl)propan-1-ol involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, disrupting replication and transcription processes. The amino group can form hydrogen bonds with enzymes, inhibiting their activity. The hydroxyl group can participate in redox reactions, affecting cellular oxidative stress levels .

類似化合物との比較

Comparison :

- Polarity: 3-AP’s lack of aromaticity results in higher water solubility than 3-amino-1-(1-benzofuran-2-yl)propan-1-ol, which likely has reduced solubility due to the hydrophobic benzofuran ring.

- Reactivity : The absence of a benzofuran system in 3-AP limits its π-π stacking interactions, making it less suited for applications requiring aromatic binding (e.g., enzyme inhibition).

3-Amino-1-(1H-benzimidazol-1-yl)-propan-1-one

Structure : A Mannich base derivative with a benzimidazole ring and ketone group .

Key Properties :

Comparison :

- Functional Groups: The ketone group in this compound contrasts with the hydroxyl group in 3-amino-1-(1-benzofuran-2-yl)propan-1-ol, altering redox behavior and hydrogen-bonding capacity.

- Bioactivity : The benzimidazole moiety enhances antimicrobial activity compared to benzofuran derivatives, which may prioritize different biological targets.

N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-{N-[(tert-butylamino)-carbonyl]-3-methyl-L-valyl}-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide

Structure: A complex bicyclic compound with cyclobutylmethyl and tert-butylamino groups . Key Properties:

- Synthesis : Oxidative processes involving palladium catalysts.

- Applications : Likely explored for protease inhibition or antiviral activity (based on structural complexity).

Comparison :

- Molecular Complexity: The bicyclic framework and multiple substituents in this compound contrast with the simpler benzofuran-propanol structure, resulting in higher steric hindrance and synthetic challenges.

- Reactivity : The tert-butyl group in this compound may enhance metabolic stability compared to the benzofuran system, which could undergo oxidative degradation.

Data Table: Comparative Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in Water | Key Functional Groups |

|---|---|---|---|---|---|

| 3-Amino-1-(1-benzofuran-2-yl)propan-1-ol* | C₁₁H₁₃NO₂ | 191.2 | ~250 (estimated) | Moderate | Benzofuran, -OH, -NH₂ |

| 3-Aminopropan-1-ol | C₃H₉NO | 75.1 | 187 | 100 g/100 mL | -OH, -NH₂ |

| 3-Amino-1-(1H-benzimidazol-1-yl)-propan-1-one | C₁₀H₁₁N₃O | 189.2 | >300 | Low | Benzimidazole, ketone |

*Estimated values based on structural analogs.

Research Findings and Implications

- Biological Activity : Benzimidazole derivatives exhibit strong antitubercular activity, whereas benzofuran systems may prioritize anticancer or anti-inflammatory targets due to aromatic interactions .

- Toxicity Considerations: Simple amino alcohols like 3-AP show low acute toxicity, but the benzofuran group could introduce hepatotoxic or neurotoxic risks, warranting further toxicological studies .

生物活性

3-Amino-1-(1-benzofuran-2-yl)propan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and research findings, supported by relevant data and case studies.

The chemical structure of 3-Amino-1-(1-benzofuran-2-yl)propan-1-ol includes an amino group and a benzofuran moiety, which contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 163.20 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C10H11NO |

| Molecular Weight | 163.20 g/mol |

| IUPAC Name | 3-Amino-1-(1-benzofuran-2-yl)propan-1-ol |

| InChI Key | (to be determined) |

The biological activity of 3-Amino-1-(1-benzofuran-2-yl)propan-1-ol is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the amino group allows for hydrogen bonding with receptors, while the benzofuran ring can participate in π-π interactions, enhancing its binding affinity to specific proteins or enzymes. This interaction can modulate enzyme activity or receptor function, leading to diverse biological effects.

Anticancer Activity

Research indicates that compounds related to benzofuran derivatives exhibit significant anticancer properties. For instance, studies have shown that benzofuran derivatives can induce apoptosis in cancer cells, particularly through the activation of caspases and inhibition of cell cycle progression. A notable study demonstrated that a derivative similar to 3-Amino-1-(1-benzofuran-2-yl)propan-1-ol exhibited G2/M phase arrest in cancer cell lines, indicating its potential as an anticancer agent .

Antimicrobial Activity

3-Amino-1-(1-benzofuran-2-yl)propan-1-ol has also been evaluated for its antimicrobial properties. In vitro studies have shown that benzofuran derivatives can exhibit activity against multidrug-resistant strains of bacteria. For example, compounds with similar structures have demonstrated efficacy against Staphylococcus aureus and other Gram-positive pathogens . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Study on Anticancer Effects

A study published in MDPI explored the anticancer effects of various benzofuran derivatives, including those with amino propanol functionalities. The results indicated that these compounds could significantly reduce the viability of A549 lung adenocarcinoma cells when treated at concentrations around 100 µM for 24 hours. The study concluded that structural modifications in the benzofuran ring could enhance anticancer activity .

Investigation into Antimicrobial Properties

Another research effort focused on the antimicrobial activity of benzofuran derivatives against resistant bacterial strains. The study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 4 µg/mL against resistant Staphylococcus aureus strains . This highlights the potential application of 3-Amino-1-(1-benzofuran-2-yl)propan-1-ol in developing new antimicrobial agents.

Q & A

Q. What are the common synthetic routes for preparing 3-Amino-1-(1-benzofuran-2-yl)propan-1-ol, and how do reaction conditions influence yield?

The compound can be synthesized via reduction of a nitro precursor (e.g., 3-(1-benzofuran-2-yl)-2-nitropropene) using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol or tetrahydrofuran (THF) at controlled temperatures (0–25°C). Catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen pressure is an alternative for industrial-scale production. Key factors include solvent polarity, temperature stability of intermediates, and catalyst loading .

Q. Which purification techniques are optimal for isolating 3-Amino-1-(1-benzofuran-2-yl)propan-1-ol, given its amino and hydroxyl functional groups?

Column chromatography using silica gel with a gradient of polar solvents (e.g., ethyl acetate/hexane) effectively separates impurities. Recrystallization from ethanol or methanol is suitable for high-purity isolation. Monitor pH during purification to avoid protonation of the amino group, which may reduce solubility .

Q. What safety protocols are recommended for handling 3-Amino-1-(1-benzofuran-2-yl)propan-1-ol in laboratory settings?

Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. Store in airtight containers at 2–8°C to prevent degradation. Spills should be neutralized with absorbent materials (e.g., vermiculite) and disposed of as hazardous waste .

Q. How can researchers confirm the structural identity and purity of 3-Amino-1-(1-benzofuran-2-yl)propan-1-ol?

Use NMR (¹H/¹³C) to verify benzofuran and propanol moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight. Purity (>95%) can be assessed via HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. What strategies enable stereoselective synthesis of enantiomerically pure 3-Amino-1-(1-benzofuran-2-yl)propan-1-ol?

Chiral resolution using diastereomeric salt formation with tartaric acid derivatives or asymmetric hydrogenation with chiral catalysts (e.g., Ru-BINAP complexes) can achieve enantiomeric excess (>90%). Monitor optical rotation and chiral HPLC for enantiopurity validation .

Q. How can mechanistic studies elucidate the reduction pathway of nitro intermediates during synthesis?

Isotopic labeling (e.g., deuterated solvents) and in situ FTIR spectroscopy track nitro group reduction to amine. Computational modeling (DFT) identifies transition states and energy barriers for key steps like imine formation .

Q. What in vitro assays are suitable for evaluating the biological activity of 3-Amino-1-(1-benzofuran-2-yl)propan-1-ol?

Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence polarization assays. Assess cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7). Molecular docking studies predict binding affinity to benzofuran-targeted enzymes .

Q. How does 3-Amino-1-(1-benzofuran-2-yl)propan-1-ol degrade under accelerated stability conditions, and what degradants form?

Expose the compound to heat (40–60°C), UV light, and varying pH (2–12). Analyze degradation products via LC-MS. Common degradants include oxidized benzofuran derivatives and hydrolyzed amino alcohols .

Q. What computational tools predict the physicochemical properties and ADMET profile of 3-Amino-1-(1-benzofuran-2-yl)propan-1-ol?

Use QSAR models (e.g., SwissADME, pkCSM) to estimate logP, solubility, and bioavailability. Molecular dynamics simulations (GROMACS) assess membrane permeability and protein-ligand stability .

Q. What challenges arise during scale-up of 3-Amino-1-(1-benzofuran-2-yl)propan-1-ol synthesis, and how are they mitigated?

Exothermic reactions during nitro reduction require jacketed reactors with temperature control. Catalyst recovery (e.g., Pd/C filtration) and solvent recycling improve cost-efficiency. Optimize stirring rates to prevent agglomeration in large batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。